molecular formula C6H3ClN2O B1450971 4-Chlorofuro[2,3-d]pyrimidine CAS No. 918340-51-9

4-Chlorofuro[2,3-d]pyrimidine

Cat. No.: B1450971
CAS No.: 918340-51-9
M. Wt: 154.55 g/mol
InChI Key: RXNNSCCBHMRHIX-UHFFFAOYSA-N
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Description

4-Chlorofuro[2,3-d]pyrimidine is an organic compound with the chemical formula C6H3ClN2O. It is a heterocyclic compound that contains both furan and pyrimidine rings, fused together. This compound is known for its stability at room temperature and its low solubility in water .

Biochemical Analysis

Biochemical Properties

4-Chlorofuro[2,3-d]pyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways and cellular processes. The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by disrupting specific signaling pathways that are crucial for cell survival . Additionally, it can alter gene expression profiles, leading to changes in the production of proteins involved in cell cycle regulation and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its catalytic function. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged changes in gene expression, which may result in lasting effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, it can induce toxic effects, including liver and kidney damage, due to the accumulation of the compound and its metabolites . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of different metabolites. These metabolites can further interact with other biochemical pathways, affecting metabolic flux and metabolite levels. For instance, the compound can be hydroxylated by cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites that may have different biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to various intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with cytoplasmic enzymes and proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorofuro[2,3-d]pyrimidine typically involves the reaction of furan[2,3-D]pyrimidine with phosphorus chloride. This reaction produces by-products that require appropriate purification and separation steps .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step reactions. For instance, one method includes the use of ethyl cyanoacetate, thiourea, caustic alcohol, 2-chloroacetaldehyde, and sodium acetate as raw materials. Solvents such as alcohol, ammonia water, water, and phosphorus oxychloride are used, with active nickel as a catalyst . Another method involves using ethyl cyanoacetate, bromo-acetal, formamidine acetate, and sodium alcoholate as raw materials, with N,N-dimethylformamide, ethyl alcohol, and phosphorus oxychloride as solvents .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorofuro[2,3-d]pyrimidine undergoes various chemical reactions, including electrophilic substitution reactions. It is known to participate in nucleophilic aromatic substitution and Suzuki coupling reactions .

Common Reagents and Conditions: Common reagents used in these reactions include phosphorus chloride for the initial synthesis, and catalysts such as active nickel for further reactions. Conditions often involve refluxing and the use of solvents like alcohol and ammonia water .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phosphorus chloride primarily yields this compound, while other reactions may produce different derivatives depending on the substituents introduced .

Scientific Research Applications

Comparison with Similar Compounds

4-Chlorofuro[2,3-d]pyrimidine can be compared with other fused pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, and quinazoline. These compounds share similar structural features and biological activities. this compound is unique due to its specific fusion of furan and pyrimidine rings, which imparts distinct chemical properties and reactivity . Other similar compounds include pyrrolo[2,3-d]pyrimidine and furo[2,3-d]pyrimidine, which also exhibit significant biological activities .

Properties

IUPAC Name

4-chlorofuro[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O/c7-5-4-1-2-10-6(4)9-3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNNSCCBHMRHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659432
Record name 4-Chlorofuro[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918340-51-9
Record name 4-Chlorofuro[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the reaction between 4-Chlorofuro[2,3-d]pyrimidines and Phosphoryl chloride?

A1: The research by Roth and others [] demonstrates that 4-Chlorofuro[2,3-d]pyrimidines, when reacted with Phosphoryl chloride, undergo a transformation back to their precursor compounds, the ring-opened pyrimidines (specifically, compounds 3a–f in the study). This reversibility highlights the reactivity of the chlorine atom at the 4-position of the furo[2,3-d]pyrimidine scaffold and its potential for further chemical modifications.

Q2: How does the reactivity of 4-Chlorofuro[2,3-d]pyrimidines lend itself to the synthesis of diverse chemical structures?

A2: The study showcases the versatility of 4-Chlorofuro[2,3-d]pyrimidines as valuable intermediates in organic synthesis. The chlorine atom acts as a leaving group, readily substituted by various nucleophiles. This is exemplified by the successful incorporation of piperidine, amine, azide, and aziridine groups, leading to the formation of compounds 21, 22, 23, and 24, respectively []. This nucleophilic substitution at the 4-position opens avenues for exploring a wide range of structurally diverse compounds with potentially distinct biological activities.

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